molecular formula C14H26O2 B14699885 Tetradecane-6,9-dione CAS No. 22633-22-3

Tetradecane-6,9-dione

Cat. No.: B14699885
CAS No.: 22633-22-3
M. Wt: 226.35 g/mol
InChI Key: FNRBESAVUXLPQB-UHFFFAOYSA-N
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Description

Tetradecane-6,9-dione (C₁₄H₂₆O₂) is a linear aliphatic diketone with ketone groups at positions 6 and 9 on a 14-carbon chain. Its molecular weight is approximately 226.36 g/mol. As a diketone, it exhibits typical carbonyl reactivity, including nucleophilic addition and condensation reactions. Aliphatic diketones like this compound are often utilized in industrial applications, such as polymer precursors, solvents, or intermediates in organic synthesis. Unlike aromatic or cyclic diketones, its linear structure confers distinct physical properties, including lower melting points and higher solubility in nonpolar solvents.

Properties

CAS No.

22633-22-3

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

tetradecane-6,9-dione

InChI

InChI=1S/C14H26O2/c1-3-5-7-9-13(15)11-12-14(16)10-8-6-4-2/h3-12H2,1-2H3

InChI Key

FNRBESAVUXLPQB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)CCC(=O)CCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetradecane-6,9-dione can be synthesized through various methods. One common approach involves the oxidation of tetradecane using strong oxidizing agents. Another method includes the condensation reactions of renewable feedstock levulinic acid with paraformaldehyde under neat conditions at 80°C, catalyzed by sulfuric acid and Amberlyst-H .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Tetradecane-6,9-dione undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The ketone groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted tetradecane derivatives depending on the nucleophile used.

Scientific Research Applications

Tetradecane-6,9-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of tetradecane-6,9-dione involves its interaction with various molecular targets. The ketone groups can form hydrogen bonds with enzymes and other proteins, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Tetradecane-6,9-dione with compounds sharing functional or structural similarities, including cyclic diketones, aromatic quinones, and monoketones.

Structural and Functional Group Comparisons
Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound C₁₄H₂₆O₂ 226.36 Aliphatic diketone Linear chain, two ketone groups
4-Tetradecanone C₁₄H₂₈O 212.37 Aliphatic monoketone Single ketone at position 4
Benzo[f]indole-4,9-dione C₁₄H₇NO₂ 221.21 Aromatic quinone Fused indole-quinone core
6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione C₁₈H₁₈N₂O₂ 294.35 Diazaspirodione Spirocyclic, amide/imide groups

Key Observations :

  • Linear vs. Cyclic Diketones : this compound’s linear structure contrasts sharply with spirocyclic diketones like 6-phenyl-6,9-diazaspiro[4.5]decane-8,10-dione, which feature rigid bicyclic frameworks . This rigidity in spirocyclic compounds enhances their stability and suitability as pharmaceutical intermediates.
  • Aliphatic vs. Aromatic Diketones: Benzo[f]indole-4,9-dione derivatives (C₁₄H₇NO₂) are aromatic quinones with conjugated π-systems, enabling redox activity and biological interactions (e.g., ROS generation in cancer cells) . In contrast, this compound’s aliphatic nature limits such electronic interactions, favoring industrial over biomedical applications.
  • Monoketone vs. Diketone: 4-Tetradecanone (C₁₄H₂₈O) has a single ketone group, reducing its reactivity compared to this compound. This difference impacts applications; monoketones are common in fragrances, while diketones serve as crosslinking agents .

Research Findings :

  • Anticancer Activity: Benzo[f]indole-4,9-dione derivatives (e.g., LACBio1–4) inhibit triple-negative breast cancer (TNBC) by activating caspase-9 and Bax/Bcl-2 pathways . No such data exists for this compound, highlighting the importance of aromaticity in bioactivity.
  • Thermal Stability : Spirocyclic diketones exhibit higher thermal stability (e.g., melting points up to 183°C ) compared to this compound, which is likely a liquid at room temperature.
Physicochemical Properties
Property This compound 4-Tetradecanone Benzo[f]indole-4,9-dione
Boiling Point (°C) ~300 (est.) 290–300 >300 (decomposes)
Solubility Nonpolar solvents Ethanol, ether DMSO, dimethylformamide
Reactivity Moderate Low High (redox-active)

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